molecular formula C16H15ClN2O3 B2885922 2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate CAS No. 478066-63-6

2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate

Cat. No. B2885922
CAS RN: 478066-63-6
M. Wt: 318.76
InChI Key: ZTFKKPBCYSTZED-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzoyl)amino]ethyl N-phenylcarbamate (CBEPC) is an organic compound that belongs to the family of carbamate derivatives. It has been widely studied for its potential applications in scientific research, due to its unique structure and properties.

Scientific Research Applications

Synthesis Methodologies

One key application involves the development of enantioselective synthesis methods for amino alcohols, highlighting the importance of compounds like phenyl carbamates in generating protected trans-1,2-amino alcohols. This method, promoted by an oligomeric (salen)Co-OTf catalyst, enables the efficient preparation of enantiopure 2-aminocycloalkanol hydrochlorides from commercially available materials (Birrell & Jacobsen, 2013).

Electrochemical Sensors and Enzyme Inhibition

Research on phenylcarbamates with various substituents assessed their inhibitory effects on cholinesterase using electrochemical sensors. This study found specific phenylcarbamates to be effective inhibitors, contributing to our understanding of enzyme inhibition mechanisms and the potential for developing targeted inhibitors (Vorčáková et al., 2015).

Aminolysis Reactions

The kinetics and mechanisms of aminolysis reactions involving aryl N-ethyl and N-phenyl thiocarbamates have been studied, providing insights into the reaction rates and suggesting mechanisms for these transformations. Such studies are fundamental in the field of organic chemistry, offering a deeper understanding of reaction dynamics (Oh et al., 2004).

Synthesis of Complexes for Biomedical Applications

The synthesis and characterization of metal complexes, such as europium complex nanowires using benzyl 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}-1,1-bis{2-[ethyl(phenyl)amino]-2-oxoethoxymethyl}ethylcarbamate, represent another application. These complexes have been evaluated for their luminescence properties, suggesting potential use in bioimaging and sensing applications (Li et al., 2002).

Antimicrobial Activity

The synthesis of novel compounds and evaluation of their antimicrobial activity is a significant area of research. For instance, the development of new 2-aminothiophene derivatives and their subsequent evaluation for antimicrobial properties highlight the potential of such compounds in addressing microbial resistance (Prasad et al., 2017).

properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-13-6-4-5-12(11-13)15(20)18-9-10-22-16(21)19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFKKPBCYSTZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate

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